![molecular formula C14H26O3Si B14477507 Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate CAS No. 65213-36-7](/img/structure/B14477507.png)
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate is a chemical compound known for its unique structure and properties It features a cyclopentylidene group, a trimethylsilyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate typically involves the reaction of cyclopentanone with ethyl 4-bromobutanoate in the presence of a base to form the cyclopentylidene intermediate. This intermediate is then treated with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted butanoates.
Aplicaciones Científicas De Investigación
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at certain sites. The compound’s reactivity is influenced by the presence of the cyclopentylidene and ester groups, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-cyclopentylidene-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a trimethylsilyl group.
Ethyl 4-cyclopentylidene-4-methoxybutanoate: Similar structure but with a methoxy group instead of a trimethylsilyl group.
Uniqueness
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propiedades
Número CAS |
65213-36-7 |
|---|---|
Fórmula molecular |
C14H26O3Si |
Peso molecular |
270.44 g/mol |
Nombre IUPAC |
ethyl 4-cyclopentylidene-4-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C14H26O3Si/c1-5-16-14(15)11-10-13(17-18(2,3)4)12-8-6-7-9-12/h5-11H2,1-4H3 |
Clave InChI |
IZZAGKXPPQAAIX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=C1CCCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


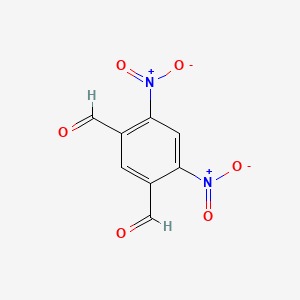
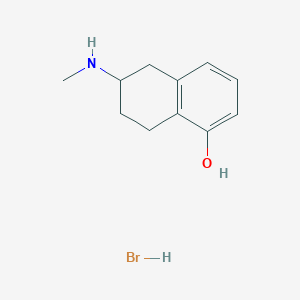
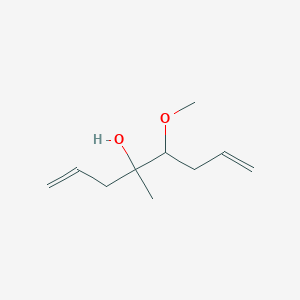
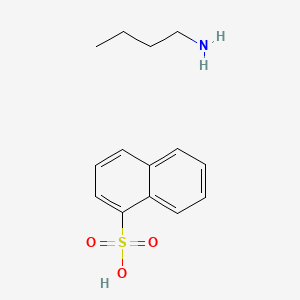
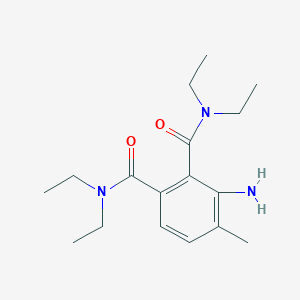
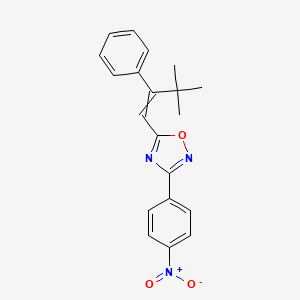
![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)
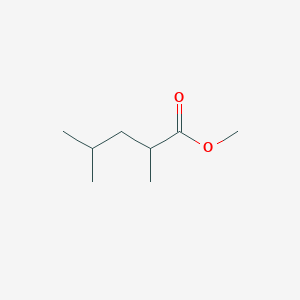
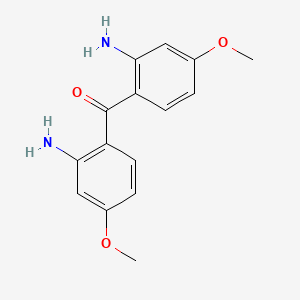
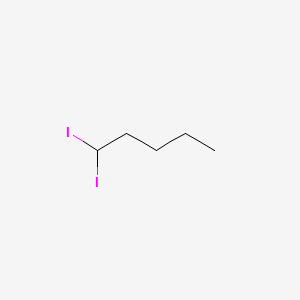
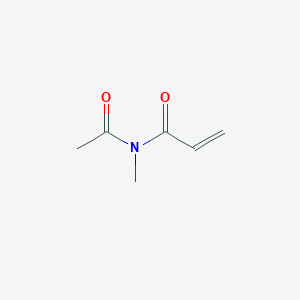
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

